![molecular formula C10H10BrN3 B13977749 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine, cyclopropyl, and methyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and subsequent condensation to yield the target compound.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various derivatives with different functional groups.
Scientific Research Applications
7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and have been studied for their diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also feature a triazole ring fused to a pyridine ring and exhibit various biological activities.
Uniqueness: 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine is unique due to the presence of the bromine, cyclopropyl, and methyl groups, which contribute to its distinct chemical properties and potential biological activities. Its specific structure allows for targeted interactions with molecular receptors and enzymes, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-3-cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-6-8(11)4-5-14-9(6)12-13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
DLPCBQKZMWIGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN2C1=NN=C2C3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


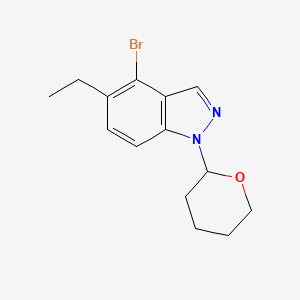
![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
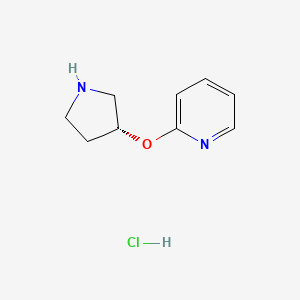
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
![B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid](/img/structure/B13977692.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)
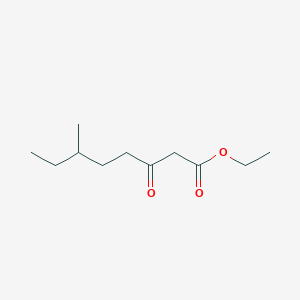
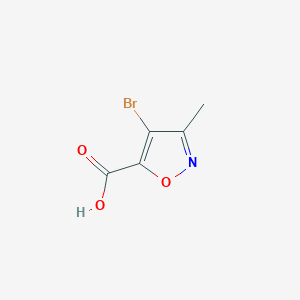
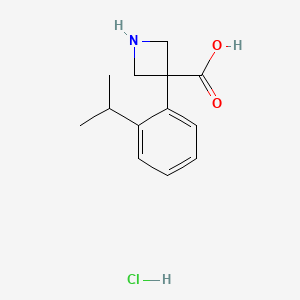
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
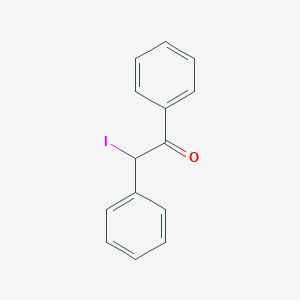
![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

